molecular formula C10H10F2N4O B14892456 (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol

(4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B14892456
M. Wt: 240.21 g/mol
InChI Key: FKRRNJBLGCAUIO-UHFFFAOYSA-N
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Description

The compound (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is a complex organic molecule that features a combination of pyridine, triazole, and methanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves multi-step organic reactionsThe triazole ring is then synthesized through a cycloaddition reaction, and finally, the methanol group is introduced via a reduction reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of both the triazole and difluoromethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2N4O

Molecular Weight

240.21 g/mol

IUPAC Name

[5-[5-(difluoromethyl)pyridin-2-yl]-3-methyltriazol-4-yl]methanol

InChI

InChI=1S/C10H10F2N4O/c1-16-8(5-17)9(14-15-16)7-3-2-6(4-13-7)10(11)12/h2-4,10,17H,5H2,1H3

InChI Key

FKRRNJBLGCAUIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=NC=C(C=C2)C(F)F)CO

Origin of Product

United States

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